molecular formula C8H7F2NO2 B580374 Methyl 5-(difluoromethyl)picolinate CAS No. 1346148-42-2

Methyl 5-(difluoromethyl)picolinate

Cat. No.: B580374
CAS No.: 1346148-42-2
M. Wt: 187.146
InChI Key: JNXHKCWFXZKBRW-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)picolinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(difluoromethyl)picolinate is unique due to the presence of two fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.

Properties

IUPAC Name

methyl 5-(difluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXHKCWFXZKBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-difluoromethyl-pyridine (1.8 g, 8.9 mmol) [Lemoine, R. C. et al., Bioorg. Med. Chem. Lett. (2010), 20(16), 4753-56], palladium(II)acetate (19.9 g, 0.089 mmol), triethylamine (9.4 ml, 66.7 mmol) and 1,3-bis(diphenyphosphino)propane (361 mg, 0.89 mmol) in a 2:1-mixture of dry methanol and dimethylsulfoxide (32.5 ml) was heated at 60° C. in an autoclave at 600 psi of carbonmonoxide pressure. After heating for 24 hours, the reaction mixture was cooled and the solid was filtered off. The filtrate was concentrated at reduced pressure to afford the crude product. Ethyl acetate (60 ml) was added and the solution washed successively with water (3×15 ml) to remove the dimethylsulfoxide. After drying over sodium sulphate and concentration at reduced pressure the crude material (5.0 g) was purified by column chromatography using a 1:4-mixture of ethyl acetate and hexane as the eluent. The 5-difluoromethyl-pyridine-2-carboxylic acid methyl ester was obtained as a light yellow oil (1 g, 63% of theory).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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